molecular formula C21H23F3N4O3 B2836873 N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1049469-31-9

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2836873
CAS No.: 1049469-31-9
M. Wt: 436.435
InChI Key: YGRRMVOVJNFOSZ-UHFFFAOYSA-N
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Description

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of neurological disorders and its role as an acetylcholinesterase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its trifluoromethoxy group, which can enhance its binding affinity and selectivity towards acetylcholinesterase. This unique structural feature may contribute to its potency and specificity as an inhibitor.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRRMVOVJNFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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